molecular formula C9H5BrFNO2 B1415589 Methyl 6-bromo-2-cyano-3-fluorobenzoate CAS No. 1805524-03-1

Methyl 6-bromo-2-cyano-3-fluorobenzoate

Cat. No.: B1415589
CAS No.: 1805524-03-1
M. Wt: 258.04 g/mol
InChI Key: YZHWLXHEJJFCKF-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-cyano-3-fluorobenzoate is a useful research compound. Its molecular formula is C9H5BrFNO2 and its molecular weight is 258.04 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the common synthetic routes and critical reaction conditions for Methyl 6-bromo-2-cyano-3-fluorobenzoate?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate precursor. A plausible route includes:

Bromination : Selective bromination of a fluorinated and cyanated benzoic acid derivative using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., Fe or AlBr₃) to ensure regioselectivity at the 6-position .

Esterification : Reaction of the brominated intermediate with methanol (CH₃OH) under acidic conditions (e.g., H₂SO₄ or HCl) to form the methyl ester .
Key Conditions :

  • Bromination: 60–80°C, inert atmosphere (N₂/Ar), 6–12 hours.
  • Esterification: Reflux in methanol, 24–48 hours.

Q. How is this compound characterized to confirm its structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for aromatic protons (δ 7.2–8.0 ppm), methoxy group (δ ~3.9 ppm).
    • ¹³C NMR : Signals for carbonyl (δ ~165 ppm), cyano (δ ~115 ppm), and Br/fluorine-substituted carbons .
  • Mass Spectrometry (MS) : Molecular ion peak ([M]⁺) at m/z corresponding to C₁₀H₆BrFNO₂ (exact mass ~286.97) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Br ~1.89 Å, C≡N ~1.16 Å) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence cross-coupling reactions involving this compound?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing cyano (-CN) and fluorine groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. Bromine at the 6-position serves as a leaving group in Suzuki-Miyaura couplings .
  • Steric Effects : The methyl ester group at the 1-position and fluorine at the 3-position create steric hindrance, requiring bulky ligands (e.g., SPhos) for efficient palladium-catalyzed reactions .
    Experimental Design : Optimize catalyst loading (1–5 mol% Pd), base (K₂CO₃ or Cs₂CO₃), and solvent (THF/DMF) to balance reactivity and steric constraints.

Q. What computational approaches predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Use hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .
    • Solvent effects (e.g., PCM model for DMSO) refine reaction pathway simulations .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., near Br and CN groups) for mechanistic insights .

Q. How can crystallographic data discrepancies be resolved when analyzing derivatives of this compound?

Methodological Answer:

  • Refinement Protocols : Use SHELX software for structure solution (SHELXD) and refinement (SHELXL). Validate with R-factor convergence (<5%) and residual electron density maps .
  • Data Contradiction Analysis : Cross-validate with NMR/IR data if crystallographic disorder (e.g., rotational isomers) is observed. For example, fluorine positional disorder may require constrained refinement .

Properties

IUPAC Name

methyl 6-bromo-2-cyano-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)8-5(4-12)7(11)3-2-6(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHWLXHEJJFCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 6-bromo-2-cyano-3-fluorobenzoate
Methyl 6-bromo-2-cyano-3-fluorobenzoate
Methyl 6-bromo-2-cyano-3-fluorobenzoate
Methyl 6-bromo-2-cyano-3-fluorobenzoate
Methyl 6-bromo-2-cyano-3-fluorobenzoate
Methyl 6-bromo-2-cyano-3-fluorobenzoate

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